molecular formula C21H22N2O3S B2982540 (E)-ethyl 4-((2-((3,4-dimethylphenyl)imino)-4-oxothiazolidin-5-yl)methyl)benzoate CAS No. 620542-23-6

(E)-ethyl 4-((2-((3,4-dimethylphenyl)imino)-4-oxothiazolidin-5-yl)methyl)benzoate

Cat. No.: B2982540
CAS No.: 620542-23-6
M. Wt: 382.48
InChI Key: QRUDRDIJGNUXGO-UHFFFAOYSA-N
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Description

(E)-ethyl 4-((2-((3,4-dimethylphenyl)imino)-4-oxothiazolidin-5-yl)methyl)benzoate is a synthetic organic compound designed for advanced materials science and agrochemical research. This Schiff base features a donor-π-acceptor (D-π-A) molecular architecture, where the 3,4-dimethylphenyl group acts as an electron donor and the ethyl benzoate moiety serves as an electron acceptor, connected by a thiazolidinone-based π-conjugated bridge. This structure is characteristic of compounds with significant potential for intramolecular charge transfer . Primary research applications for this compound and its analogs are found in the development of nonlinear optical (NLO) materials. Molecules with strong push-pull characteristics are promising candidates for use in photonic and optoelectronic technologies, including optical switching, data storage, and frequency conversion devices . Computational studies on related structures suggest that substitutions on the donor group can profoundly influence the first and second hyperpolarizabilities, which are key metrics of NLO performance . Furthermore, structurally related thiazolidinone derivatives are investigated for their pesticidal activities, encompassing insecticidal, acaricidal, and nematicidal properties . The compound is supplied as a research chemical strictly for laboratory investigations. It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the product's safety data sheet prior to handling.

Properties

IUPAC Name

ethyl 4-[[2-(3,4-dimethylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-4-26-20(25)16-8-6-15(7-9-16)12-18-19(24)23-21(27-18)22-17-10-5-13(2)14(3)11-17/h5-11,18H,4,12H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUDRDIJGNUXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC(=C(C=C3)C)C)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 4-((2-((3,4-dimethylphenyl)imino)-4-oxothiazolidin-5-yl)methyl)benzoate is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound features a thiazolidinone core, which is known for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The following sections will explore the biological activity of this compound based on diverse research findings.

Anticancer Activity

Thiazolidinone derivatives, including those similar to this compound, have been studied for their anticancer properties. Research indicates that compounds with thiazolidinone scaffolds can inhibit cancer cell proliferation through various mechanisms:

  • Cytotoxicity : Studies have shown that thiazolidinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values ranging from 8.5 µM to 25.6 µM against K562 and HeLa cells, indicating potent activity compared to cisplatin .
  • Mechanisms of Action : The anticancer activity is often attributed to the induction of apoptosis via intrinsic and extrinsic pathways. This was observed in studies where thiazolidinone derivatives triggered apoptotic signaling in HeLa cells .

Antimicrobial Activity

The thiazolidinone framework has also been associated with antimicrobial properties. Compounds similar to this compound have demonstrated efficacy against various bacterial strains:

  • Inhibition of Pathogens : Research has shown that certain thiazolidinones can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

Anti-inflammatory Activity

Thiazolidinone derivatives are also explored for their anti-inflammatory properties:

  • COX Inhibition : Some studies indicate that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This suggests a potential application in treating inflammatory diseases .

Table of Biological Activities

Activity TypeCompound StructureObserved EffectReference
AnticancerThiazolidinone derivative similar to target compoundIC50 values from 8.5 µM to 25.6 µM
AntimicrobialVarious thiazolidinonesInhibition of bacterial growth
Anti-inflammatoryThiazolidinone derivativesCOX inhibition

Detailed Research Findings

  • Cytotoxic Studies : In a series of experiments involving various thiazolidinones, it was found that several compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanisms included apoptosis induction and cell cycle arrest .
  • Antimicrobial Testing : Thiazolidinones were tested against common pathogens, showing significant inhibition zones in agar diffusion assays. This indicates their potential as lead compounds for antibiotic development .
  • In Vivo Studies : Some thiazolidinone derivatives were evaluated in animal models for their efficacy in tumor reduction and anti-inflammatory effects, providing promising results that warrant further clinical investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates (4a-j)
  • Structure: These compounds share the ethyl benzoate and thiazolidinone core but differ in substituents. Instead of an imino group, they feature a benzamido group at position 2 and a methoxy-oxoethylidene moiety at position 5 of the thiazolidinone ring .
  • Synthesis : Prepared via cyclization of ethyl 4-(3-aroylthioureido)benzoates with dimethyl acetylenedicarboxylate (DMAD), contrasting with the Schiff base formation likely used for the target compound .
  • Crystallography : Single-crystal X-ray analysis of analog 4c (with 2,4-dichlorobenzoyl substituents) revealed triclinic packing (space group P-1), with lattice parameters a = 8.0592 Å, b = 11.0011 Å, c = 13.471 Å . This suggests structural rigidity influenced by substituent bulkiness.
2.2 Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoate
  • Structure: Contains a dioxothiazolidin core and a fluorobenzyl group, differing from the target compound’s mono-oxo thiazolidinone and dimethylphenyl substituents .
  • Synthesis : Involves silylation of a carboxylic acid precursor, a step absent in the target compound’s likely synthetic pathway. The yield (76%) and purification via column chromatography highlight scalability challenges common to such derivatives .
2.3 4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile
  • Structure: Features a dioxothiazolidin ring and benzonitrile group. The absence of an imino or ester group reduces its structural similarity to the target compound but underscores the versatility of thiazolidinone scaffolds .

Structural and Functional Analysis

Parameter Target Compound Ethyl 4-[2-benzamido...]benzoates (4a-j) Triisopropylsilyl...benzoate 4-(2-(2,4-Dioxo...)benzonitrile
Core Structure Thiazolidin-4-one Thiazolidin-4-one Dioxothiazolidin Dioxothiazolidin
Key Substituents 3,4-Dimethylphenylimino Benzamido, methoxy-oxoethylidene 4-Fluorobenzyl, silyl ester Benzonitrile
Synthetic Yield Not reported 60–85% 76% Not reported
Crystallographic Data Not available Triclinic (P-1) Not available Not available
Lipophilicity (LogP)* High (due to dimethylphenyl) Moderate (polar benzamido group) High (silyl group) Low (polar nitrile)

*Predicted based on substituent contributions.

Research Findings and Implications

  • Biological Relevance: Thiazolidinones with aryl imino groups often exhibit enhanced antimicrobial activity due to improved membrane interaction, a trait shared with the target compound but less pronounced in dioxothiazolidin derivatives .
  • Synthetic Challenges: The target compound’s imino group requires precise Schiff base formation conditions, contrasting with the more straightforward cycloadditions used for 4a-j .

Q & A

Q. What synthetic routes are recommended for preparing (E)-ethyl 4-((2-((3,4-dimethylphenyl)imino)-4-oxothiazolidin-5-yl)methyl)benzoate, and what are the critical reaction parameters?

A general approach involves:

  • Condensation reactions : Reacting a thiazolidinone precursor with a substituted imine, as seen in analogous syntheses of thiazolidinone derivatives (e.g., refluxing in ethanol with catalytic acetic acid for 4 hours) .
  • Key parameters : Temperature control (reflux vs. room temperature), solvent polarity (ethanol, THF), and stoichiometric ratios (e.g., 1.1–1.5 equiv. of reagents like triethylamine) to minimize side reactions .
  • Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) or crystallization from ethanol/water mixtures .

Q. How can spectroscopic methods confirm the structure and purity of this compound?

  • NMR : Analyze 1H^1H and 13C^{13}C NMR for characteristic peaks:
    • Thiazolidinone carbonyl (δ\delta ~170–175 ppm in 13C^{13}C) .
    • Aromatic protons (3,4-dimethylphenyl: δ\delta ~6.8–7.2 ppm in 1H^1H) .
  • IR : Confirm C=O (1680–1720 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) stretches .
  • Mass spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Imine hydrolysis : Avoid prolonged exposure to moisture; use anhydrous solvents .
  • Oxidation of thiazolidinone : Conduct reactions under inert atmosphere (N2_2/Ar) .
  • Byproduct formation : Monitor reaction progress via TLC and optimize stoichiometry (e.g., excess amine for imine formation) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

  • DFT calculations : Optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity/nucleophilicity .
  • Docking studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .
  • Solubility prediction : Use COSMO-RS to estimate logP and guide formulation strategies .

Q. How should contradictory bioactivity data (e.g., varying IC50_{50}50​ values) be addressed?

  • Control experiments : Verify assay conditions (pH, temperature, solvent/DMSO concentration) .
  • Metabolite analysis : Use LC-MS to identify degradation products under biological conditions .
  • Structural analogs : Synthesize derivatives (e.g., varying substituents on the phenyl ring) to isolate structure-activity relationships (SAR) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Salt formation : React with HCl or sodium bicarbonate to enhance aqueous solubility .
  • Prodrug design : Modify the ethyl ester group to a hydrolyzable moiety (e.g., phosphate ester) .
  • Nanoparticle encapsulation : Use PLGA or liposomes to improve pharmacokinetics .

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